molecular formula C13H16N2O3 B3045921 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester CAS No. 116199-86-1

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester

Cat. No.: B3045921
CAS No.: 116199-86-1
M. Wt: 248.28 g/mol
InChI Key: MLFOVEYKMYRRRN-UHFFFAOYSA-N
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Description

“1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester” is a benzimidazole derivative featuring a butanoic acid ethyl ester substituent at the 1-position of the benzimidazole core. The “2,3-dihydro-2-oxo” moiety indicates a partially saturated ring system with a ketone group at position 2, conferring unique electronic and steric properties to the molecule.

Properties

IUPAC Name

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOVEYKMYRRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439307
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116199-86-1
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester typically involves the reaction of benzimidazole derivatives with butanoic acid and ethyl ester groups. One common method involves the use of tetrahydrofuran as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for a specific duration and then poured into water to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-1-butanoic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its chemical modifications and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related benzimidazole/indole derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester (Target) Benzimidazole Butanoic acid ethyl ester, 2-oxo C₁₂H₁₄N₂O₃ 258.26 High polarity due to ester and ketone groups; likely moderate solubility in organic solvents
1H-Benzimidazole-5-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester Benzimidazole Carboxylic acid methyl ester at position 5 C₉H₈N₂O₃ 192.17 Lower molecular weight; hydrophilic due to carboxylic acid group
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester Indole Chloro substituent, carboxylic acid ethyl ester C₁₂H₁₁ClN₂O₃ 278.68 Higher boiling point (359.2°C); soluble in dichloromethane, ethyl acetate
1H-Benzimidazole-1-carbonyl chloride, 2,3-dihydro-3-methyl-2-oxo- Benzimidazole Carbonyl chloride, methyl group at position 3 C₉H₇ClN₂O₂ 210.62 Reactive intermediate; used in peptide coupling or acylations
4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid Benzimidazole Butanoic acid, methyl group at position 2 C₁₂H₁₄N₂O₂ 218.25 Lacks the 2-oxo group; reduced polarity compared to the target

Physicochemical and Reactivity Insights

  • Solubility : The target compound’s ethyl ester and ketone groups enhance lipophilicity compared to the carboxylic acid derivative in , which is more polar and water-soluble. The chloro-indole derivative () exhibits broad solubility in organic solvents due to its halogenated aromatic system .
  • Reactivity : The carbonyl chloride derivative () is highly reactive, serving as a precursor for amide bond formation. In contrast, the target compound’s ester group may undergo hydrolysis under alkaline conditions .
  • Thermal Stability : The chloro-indole ester () has a high boiling point (359.2°C), likely due to strong intermolecular halogen bonding, whereas the target compound’s stability is influenced by its ketone and ester functionalities .

Biological Activity

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H16N2O3C_{13}H_{16}N_2O_3 and a molecular weight of 252.28 g/mol. Its structure includes a benzimidazole ring fused with a butanoic acid moiety, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC13H16N2O3
Molecular Weight252.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Antibacterial Activity : A study demonstrated that compounds similar to 1H-benzimidazole-1-butanoic acid showed minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/L against resistant strains such as MRSA and VRE . These findings suggest that modifications in the benzimidazole structure can enhance antibacterial potency.
  • Mechanism of Action : The antibacterial action is believed to stem from the ability of the benzimidazole ring to interact with bacterial DNA, disrupting replication processes . The incorporation of different substituents on the benzimidazole scaffold has been shown to affect its binding affinity and selectivity towards bacterial targets.

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (mg/L)
1H-Benzimidazole-1-butanoic acid derivativeMRSA0.25
1H-Benzimidazole-1-butanoic acid derivativeVRE0.5
Control (Vancomycin)MRSA0.5
Control (Ciprofloxacin)VRE0.75

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity, indicating a broader spectrum of biological effects. For instance, studies have reported antifungal MIC values ranging from 100 to 250 mg/L against common fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural characteristics. Modifications at specific positions on the benzimidazole ring can lead to significant changes in activity:

  • Position C-2 Substituents : Compounds with cyclohexylethyl or phenylpropyl groups at the C-2 position have shown enhanced antimicrobial activity compared to simpler structures .
  • Hydrogen Bonding : The presence of hydrogen bond donors/acceptors in the structure contributes to improved interactions with biological targets, enhancing efficacy .

Table 3: Structure-Activity Relationship Insights

Substituent TypePositionActivity Level
CyclohexylethylC-2High
PhenylpropylC-2Moderate
Simple alkyl groupsC-2Low

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what methodological considerations ensure optimal yield?

Answer:
The synthesis of benzimidazole derivatives often involves cyclization or condensation reactions. For example:

  • Acyl chloride coupling : Reacting 1H-benzimidazole with acetyl chloride under reflux conditions, followed by recrystallization with methanol, can yield benzimidazole-acetyl derivatives .
  • Carbodiimide-mediated coupling : Using reagents like 1,1’-carbonyl diimidazole (CDI) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates ester bond formation, as demonstrated in related benzimidazole-based compounds (e.g., 70–90% yields for similar structures) .
    Key considerations : Control reaction temperature to avoid side products, use anhydrous solvents, and validate intermediate purity via TLC or HPLC.

Basic: How should researchers purify this compound to achieve high purity, and what analytical techniques validate purification success?

Answer:

  • Recrystallization : Methanol or ethanol is effective for recrystallizing benzimidazole esters, as shown in the synthesis of 1-(1H-benzimidazol-2-yl) ethanone .
  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures can resolve impurities .
    Validation : Use melting point analysis (e.g., >300°C for related benzimidazole carboxylic acids ) and HPLC with UV detection at 254 nm to confirm purity (>95%).

Basic: What spectroscopic methods are most effective for characterizing this compound, and how are key spectral features interpreted?

Answer:

  • 1H NMR : Look for signals indicative of the ethyl ester group (e.g., triplet at ~1.2 ppm for CH3 and quartet at ~4.1 ppm for CH2) and benzimidazole protons (aromatic signals at 7.0–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹) and N-H (benzimidazole: ~3400 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 192.17 for a related methyl ester ) validate the molecular formula.

Advanced: How can SHELXL refinement resolve ambiguities in the compound’s crystallographic structure?

Answer:
SHELXL refines crystal structures by:

  • Twinned data handling : Resolving overlapping reflections in high-symmetry space groups .
  • Hydrogen bonding analysis : Identifying supramolecular interactions (e.g., π–π stacking in benzimidazole derivatives ).
  • Thermal parameter adjustment : Optimizing anisotropic displacement parameters for heavy atoms .
    Example : A benzimidazole-benzotriazole hybrid showed 2D supramolecular sheets via SHELXL-refined π–π interactions .

Advanced: How to address discrepancies between NMR and crystallographic data for conformational analysis?

Answer:

  • Dynamic effects : NMR may average conformers (e.g., ester group rotation), while X-ray captures static structures. Use variable-temperature NMR to detect flexibility .
  • DFT calculations : Compare experimental NMR shifts with computed values for dominant conformers .
  • SHELX constraints : Apply restraints to refine disordered groups in crystallographic models .

Advanced: What safety protocols are critical for handling this compound?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to structural similarities to Carbimazole, which targets the thyroid .
  • Spill management : Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite), as recommended for benzothiadiazole derivatives .
  • Waste disposal : Incinerate halogen-free waste at >1000°C to prevent environmental release .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional group variation : Modify the ester (e.g., methyl to ethyl) or benzimidazole substituents to assess bioactivity changes .
  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays, as done for N’-substituted benzimidazole hydrazides .
  • Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., from SHELX-refined structures) with activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Reactant of Route 2
1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester

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